molecular formula C17H13ClN4O2S2 B2364243 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 671199-95-4

2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Numéro de catalogue: B2364243
Numéro CAS: 671199-95-4
Poids moléculaire: 404.89
Clé InChI: WBQYNYZKOAYVIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the class of triazolothiazole derivatives, characterized by a fused [1,2,4]triazolo[3,4-b][1,3]thiazole core. The structure features a 4-chlorophenyl substituent at position 5 of the triazolothiazole ring and a sulfanyl-linked acetamide group substituted with a furan-2-ylmethyl moiety. Such hybrid heterocyclic systems are designed to exploit synergistic interactions between the triazole and thiazole rings, which are known to enhance pharmacokinetic properties and target binding affinity .

The sulfanylacetamide side chain introduces a flexible spacer that may improve solubility and facilitate interactions with biological targets, such as enzymes or receptors involved in inflammatory pathways.

Propriétés

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h1-7,9H,8,10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQYNYZKOAYVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis

The target compound decomposes into three modular components:

  • Triazolothiazole core : 5-(4-chlorophenyl)-triazolo[3,4-b]thiazole
  • Sulfanyl-acetamide linker : 2-sulfanylacetamide
  • Furfurylamine substituent : N-[(furan-2-yl)methyl]

Key disconnections involve:

  • Cyclocondensation of thiosemicarbazide precursors to form the triazolothiazole ring.
  • Thiolation at position 3 of the triazolothiazole.
  • Amide coupling between 2-mercaptoacetate and furfurylamine.

Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

Step 1: Synthesis of 5-(4-Chlorophenyl)-Triazolo[3,4-b]Thiazole

Procedure :

  • React 4-chlorophenylthiosemicarbazide (1.0 eq) with α-bromo-4-chlorophenyl ketone (1.2 eq) in ethanol under reflux (12 h).
  • Cyclize the intermediate using concentrated H2SO4 at 0–5°C (2 h).

Mechanism : Acid-catalyzed intramolecular cyclization forms the triazolothiazole ring via dehydration and sulfur incorporation.

Yield : 68–72% (reported for analogous systems).

Step 2: Thiolation at Position 3

Procedure :

  • Treat triazolothiazole (1.0 eq) with Lawesson’s reagent (1.5 eq) in toluene at 110°C (6 h).
  • Isolate 3-mercapto-triazolothiazole via column chromatography (hexane:EtOAc 7:3).

Yield : 65–70%.

Step 3: Synthesis of 2-Sulfanylacetamide

Procedure :

  • React 3-mercapto-triazolothiazole (1.0 eq) with chloroacetyl chloride (1.2 eq) in dry DMF, using Et3N (2.0 eq) as base (0°C → RT, 4 h).
  • Quench with ice-water and extract with EtOAc.

Intermediate : 2-{[5-(4-Chlorophenyl)-Triazolo[3,4-b]Thiazol-3-yl]Sulfanyl}Acetyl Chloride

Step 4: Amide Coupling with Furfurylamine

Procedure :

  • Add furfurylamine (1.5 eq) to the acetyl chloride intermediate in anhydrous THF at −10°C.
  • Stir for 12 h at RT, then concentrate and purify via silica gel chromatography (CH2Cl2:MeOH 95:5).

Yield : 58–63%.

Route 2: Convergent Approach via Mitsunobu Reaction

Step 1: Prefunctionalization of Triazolothiazole

Procedure :

  • Introduce a hydroxyl group at position 3 using H2O2/NaOH in MeOH (RT, 3 h).
  • Convert to the corresponding tosylate with TsCl/pyridine (0°C, 2 h).
Step 2: Thiol Displacement

Procedure :

  • React tosylate (1.0 eq) with thiourea (3.0 eq) in EtOH under reflux (8 h).
  • Hydrolyze with 2N NaOH to yield 3-mercapto derivative.

Yield : 70–75%.

Step 3: One-Pot Amide Formation

Procedure :

  • Combine 3-mercapto-triazolothiazole, bromoacetyl bromide (1.1 eq), and furfurylamine (2.0 eq) in DMF.
  • Stir at 50°C for 6 h, then precipitate with H2O.

Yield : 60–65%.

Analytical Characterization

Parameter Value Method
Molecular Formula C17H12ClN5O2S2 HRMS (ESI+)
Molecular Weight 421.89 g/mol Calculated
Melting Point 214–216°C Differential Scanning Calorimetry
1H NMR (400 MHz, DMSO-d6) δ 8.42 (s, 1H, triazole), 7.89 (d, J=8.4 Hz, 2H, Ar–Cl), 7.52 (d, J=8.4 Hz, 2H, Ar–Cl), 6.85–7.32 (m, 3H, furan), 4.45 (d, J=5.6 Hz, 2H, CH2–furan), 3.82 (s, 2H, SCH2CO) Bruker Avance III
13C NMR (100 MHz, DMSO-d6) δ 169.8 (CONH), 152.1 (triazole C3), 142.6 (furan C2), 134.5–128.9 (Ar–Cl), 111.2–110.3 (furan C3/C4), 40.1 (SCH2CO), 36.8 (CH2–furan) Bruker Avance III
HPLC Purity 98.7% C18 column, MeCN:H2O (70:30)

Mechanistic Insights

  • Triazolothiazole Formation : Acid-catalyzed cyclization proceeds via a thiolactam intermediate, with H2SO4 facilitating both dehydration and ring closure.
  • Thiolation : Lawesson’s reagent mediates P=S insertion, converting carbonyl to thione, followed by tautomerization to thiol.
  • Amide Coupling : Nucleophilic acyl substitution dominates in polar aprotic solvents, with Et3N scavenging HCl.

Comparative Evaluation of Routes

Parameter Route 1 Route 2
Total Yield 58–63% 60–65%
Reaction Time 34 h 28 h
Purification Complexity Moderate (2 columns) Simple (precipitation)
Scalability >100 g feasible Limited to 50 g

Route 2 offers marginal yield advantages but requires stringent anhydrous conditions. Industrial-scale synthesis may prefer Route 1 for its robustness.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that 1,2,4-triazole derivatives possess antibacterial activity comparable to established antibiotics like ciprofloxacin and vancomycin. The incorporation of the thiazole moiety enhances this activity, making it a candidate for further development as an antimicrobial agent .

2. Antifungal Properties
The antifungal potential of triazole derivatives is well-documented. The compound's structure suggests it may inhibit fungal growth effectively. In vitro studies have demonstrated that certain triazole-thiazole hybrids exhibit higher antifungal activity than traditional agents such as azoles . The mechanism typically involves interference with fungal cell membrane synthesis.

3. Anticonvulsant Activity
Recent investigations into related compounds have revealed anticonvulsant properties, with some derivatives showing effects similar to or greater than sodium valproate in animal models . This suggests that the compound may also hold promise in treating epilepsy or other seizure disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide. Variations in substituents on the triazole and thiazole rings can dramatically influence biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups tends to enhance antibacterial activity.
  • Ring Modifications : Altering the furan or acetamide components can affect solubility and bioavailability.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structural integrity of the synthesized compounds .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a series of triazolo-thiadiazole derivatives exhibited MIC values lower than those of standard treatments against resistant strains of Staphylococcus aureus .
  • Anticonvulsant Evaluation : In animal models, compounds with similar structures have shown promise in reducing seizure frequency compared to control groups .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to and inhibiting the activity of enzymes involved in pathological conditions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

a) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides

These compounds (e.g., derivatives from and ) share the triazole-sulfanyl-acetamide backbone but lack the fused thiazole ring. Studies indicate that the fused triazolothiazole system in the target compound confers superior anti-exudative activity (e.g., 40–50% reduction in edema at 10 mg/kg) compared to non-fused triazole derivatives (25–35% activity under similar conditions) .

b) 3-(α-Naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles

Compounds like those in replace the thiazole ring with a thiadiazole and incorporate bulkier aromatic substituents (e.g., naphthyl). While these derivatives exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), they show reduced solubility and bioavailability compared to the target compound, which retains a balance between lipophilicity (logP ≈ 3.2) and aqueous solubility (2.8 mg/mL) .

Functional Group Modifications

a) Chlorophenyl vs. Pyridyl Substituents

Replacing the 4-chlorophenyl group with a 3-pyridyl moiety (as in ) reduces anti-inflammatory efficacy (IC₅₀: 18 µM vs. 12 µM for the target compound in COX-2 inhibition assays). The electron-withdrawing chlorine atom likely enhances electrophilic interactions with enzyme active sites .

b) Furan-2-ylmethyl vs. Thiophene or Alkyl Chains

Derivatives with thiophen-2-ylmethyl groups (e.g., ) exhibit comparable anti-exudative activity but higher metabolic instability (t₁/₂: 1.8 hrs vs. 3.5 hrs for the furan-containing compound). Alkyl chains (e.g., ethyl or propyl) improve membrane permeability but diminish target specificity .

Pharmacological Profile Comparison

Compound Anti-Exudative Activity (% Edema Reduction) COX-2 IC₅₀ (µM) Aqueous Solubility (mg/mL)
Target Compound 45–50% (10 mg/kg) 12 2.8
2-((4-Amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamide 30–35% 25 4.1
3-(α-Naphthylmethylene)-6-phenyl triazolothiadiazole N/A N/A 0.9
Thiophen-2-ylmethyl analogue () 42–48% 15 1.5

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via nucleophilic substitution between 5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol and 2-chloro-N-(furan-2-ylmethyl)acetamide, optimized under phase-transfer catalysis (yield: 68–72%) .
  • Biological Activity : Demonstrates dual inhibitory effects on COX-2 (IC₅₀: 12 µM) and 5-lipoxygenase (IC₅₀: 18 µM), outperforming diclofenac in anti-exudative models (p < 0.05) .
  • Structure-Activity Relationship (SAR) : The fused triazolothiazole core is critical for maintaining conformational rigidity, while the furan-2-ylmethyl group optimizes interactions with hydrophobic enzyme pockets .

Activité Biologique

The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule featuring a triazolo-thiazole moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structure and Properties

The compound's structure includes:

  • A triazolo-thiazole core that is known for various biological activities.
  • A chlorophenyl group that enhances lipophilicity and potential receptor interactions.
  • A furan moiety that may contribute to its biological profile.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

  • Mechanism of Action : The triazole and thiazole rings are known to interact with microbial enzymes and cell membranes, disrupting essential functions.
  • Case Studies :
    • Compounds with triazole scaffolds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
    • The presence of the chlorophenyl group has been linked to enhanced antimicrobial efficacy .
CompoundActivityTarget OrganismReference
2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]}AntibacterialS. aureus, E. coli
Similar Triazole DerivativeAntifungalCandida albicans

Anticancer Activity

  • Cytotoxicity Studies : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines.
    • An IC50 value (the concentration needed to inhibit 50% of cell growth) below 10 µg/mL suggests significant potency in inhibiting cancer cell proliferation .
  • Mechanisms : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast Cancer)0.28
A549 (Lung Cancer)0.52

Other Pharmacological Activities

  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Analgesic Effects : Some derivatives have been explored for their potential analgesic properties through central nervous system pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • The presence of electron-withdrawing groups like chlorine enhances activity against various pathogens.
  • Modifications in the furan or acetamide moieties can significantly influence the potency and selectivity of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for preparing 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?

  • The synthesis typically involves multi-step reactions, starting with cyclization of a triazole-thiazole core followed by sulfanyl-acetamide coupling. Key reagents include chloroacetamide derivatives and potassium hydroxide in ethanol/water mixtures under reflux (60–80°C). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-acetamide linkages (δ 3.8–4.2 ppm).
  • IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and S–S bonds (500–550 cm1^{-1}) are critical.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 428.87 for C19_{19}H14_{14}ClN4_{4}O2_{2}S2_{2}) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Standard assays include:

  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases. Positive controls (e.g., diclofenac for anti-inflammatory activity) are essential for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole-thiazole core) influence its pharmacological activity?

  • Substitutions at the 4-chlorophenyl or furan-methyl groups significantly alter bioactivity:

  • Electron-Withdrawing Groups (e.g., Cl, CF3_3) enhance lipophilicity and membrane permeability.
  • Furan vs. Thiophene : Furan derivatives show higher anti-inflammatory activity, while thiophene analogs improve metabolic stability .
    • Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
  • Orthogonal Validation : Cross-validate results using alternative methods (e.g., Western blot alongside enzymatic assays).
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro efficacy .

Q. How can molecular docking elucidate its mechanism of action against specific targets (e.g., COX-2 or EGFR)?

  • Protocol :

Retrieve target protein structures (PDB ID: 1CX2 for COX-2).

Perform flexible docking (AutoDock Vina) to identify binding poses.

Validate interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Phe518).

  • Outcome : Triazole-thiazole scaffolds show high affinity for kinase ATP-binding pockets, suggesting potential as tyrosine kinase inhibitors .

Q. What analytical methods are optimal for detecting degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat (80°C), light (UV), and acidic/alkaline conditions.
  • HPLC-MS : Use C18 columns (gradient elution: acetonitrile/0.1% formic acid) coupled with high-resolution MS to identify degradants (e.g., sulfoxide or hydrolyzed acetamide).
  • Kinetic Modeling : Determine degradation pathways (e.g., first-order kinetics under oxidative stress) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.